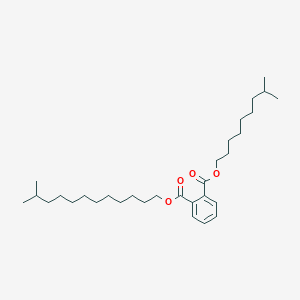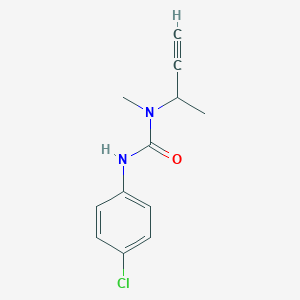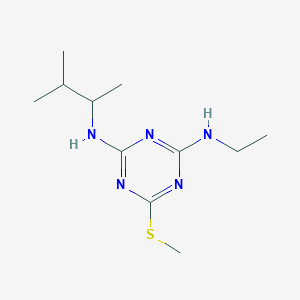
ジメタメトリン
概要
説明
Dimethametryn is a member of 1,3,5-triazines . It is also known by other synonyms such as DIMETHAMETRYN, Dimethametorin, Dimethametryne, and Belclene 310 .
Molecular Structure Analysis
The molecular formula of Dimethametryn is C11H21N5S . The IUPAC name is 4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine . The molecular weight is 255.39 g/mol .Physical And Chemical Properties Analysis
Dimethametryn has a molecular weight of 255.39 g/mol . It has a moderate aqueous solubility and, based on its chemical properties, it is only slightly mobile and would not be expected to leach to groundwater .科学的研究の応用
農業における除草剤
ジメタメトリンは主に農業において除草剤として使用されています . ジメタメトリンはイネ品種やイネ科雑草に対してより高い植物毒性を示しています . 除草剤は植物に吸収され、植物体内を移動します。植物の代謝速度はその植物の除草剤に対する耐性を決定します .
植物毒性の研究
ジメタメトリンは、除草剤の異なる植物毒性作用のメカニズムを研究するために使用されています . イネ(Oryza sativa L.)品種におけるジメタメトリンの吸収、移行、代謝が調査されました . その結果から、ジメタメトリンの代謝速度が遅いことが、その高い植物毒性の一因であることが示唆されました .
法科学分析
ジメタメトリンは法科学分析にも使用されています . ジメタメトリンを含む毒物の法科学分析のために、FeNi磁性合金ナノ粒子(MANPs)が新しいSALDI-MS基板として使用されています .
Safety and Hazards
作用機序
Target of Action
Dimethametryn is a type of herbicide that primarily targets broad-leaved weeds and grasses in rice and other crops . It belongs to the class of triazine herbicides .
Mode of Action
The mode of action of Dimethametryn involves inhibiting electron transport during photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .
Biochemical Pathways
Dimethametryn affects the photosynthesis pathway in plants. By inhibiting electron transport, it disrupts the conversion of light energy into chemical energy, which is crucial for the growth and survival of plants .
Pharmacokinetics
The pharmacokinetics of Dimethametryn involve its absorption, distribution, metabolism, and excretion (ADME). It tends to persist in soil systems and may also persist in aqueous systems . The metabolism of Dimethametryn in animals proceeds mainly via N-dealkylation, S-oxidation, and conjugation with reduced glutathione, side-chain hydroxylation, and via conjugation .
Result of Action
The result of Dimethametryn’s action is the death of the targeted weeds and grasses. By disrupting their photosynthesis process, it prevents these plants from producing the energy they need to grow and survive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethametryn. Its persistence in soil and water systems suggests that it can remain effective in these environments for extended periods . Its moderate aqueous solubility and slight mobility mean that its distribution and therefore its efficacy can be influenced by factors such as rainfall and soil type .
生化学分析
Cellular Effects
It is known that Dimethametryn, like other s-triazine herbicides, can have an impact on various types of cells and cellular processes
Molecular Mechanism
It is known that Dimethametryn, like other s-triazine herbicides, can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
Dimethametryn is known to be persistent in soil systems and may also persist in aqueous systems . It is not susceptible to hydrolysis
Metabolic Pathways
Dimethametryn is known to be metabolized by certain bacterial strains, such as Nocardioides sp. strain DN36 . This strain can mineralize a diverse range of s-triazine herbicides, including Dimethametryn
特性
IUPAC Name |
4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYICRRUVNIHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041873 | |
| Record name | Dimethametryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22936-75-0 | |
| Record name | Dimethametryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethametryn [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethametryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethametryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHAMETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dimethametryn?
A1: Dimethametryn acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []
Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?
A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []
Q3: Are there differences in the phytotoxic effects of dimethametryn and simetryn?
A3: Yes, dimethametryn generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to dimethametryn's slower metabolic rate in certain plant species. [, ]
Q4: What is the molecular formula and weight of dimethametryn?
A4: The molecular formula of dimethametryn is C12H22N4S, and its molecular weight is 258.4 g/mol. []
Q5: How does the presence of organic matter in sediment affect the adsorption of dimethametryn?
A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of dimethametryn. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []
Q6: How does the structure of dimethametryn contribute to its herbicidal activity compared to simetryn?
A6: The presence of a 1,2-dimethylpropyl group in dimethametryn, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]
Q7: Are there specific formulation strategies for dimethametryn to enhance its efficacy?
A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing dimethametryn, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.
Q8: What information is available regarding the SHE regulations surrounding dimethametryn?
A8: The provided research primarily focuses on the scientific aspects of dimethametryn. Specific SHE regulations and compliance requirements are not discussed in detail.
Q9: How is dimethametryn absorbed, translocated, and metabolized in rice plants?
A9: Studies using 14C-labeled dimethametryn revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of dimethametryn in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []
Q10: What are the known toxicological effects of dimethametryn on non-target organisms?
A11: While the provided research primarily focuses on dimethametryn's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including dimethametryn, were relatively high, further research is needed to assess potential long-term ecological effects. []
Q11: How does dimethametryn behave in the environment, and what are its degradation pathways?
A12: Studies show that dimethametryn can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of dimethametryn has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades dimethametryn via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []
Q12: What are the potential environmental concerns associated with dimethametryn use in rice paddy fields?
A13: One study examined dimethametryn concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including dimethametryn. []
Q13: What analytical techniques are commonly employed for the detection and quantification of dimethametryn in environmental and food samples?
A13: Several analytical methods have been developed for dimethametryn analysis. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of dimethametryn in various matrices, including food samples like sugar and soil. [, , ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing dimethametryn residues in water samples. []
- Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of dimethametryn in complex matrices like human serum. []
Q14: Are there alternative weed control strategies or substitute herbicides for dimethametryn in rice production?
A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:
- Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []
Q15: What research tools and resources are available for studying dimethametryn and similar herbicides?
A15: Researchers utilize various tools and resources to study dimethametryn and its impacts:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)

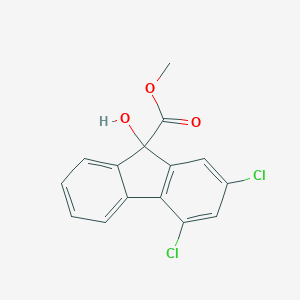


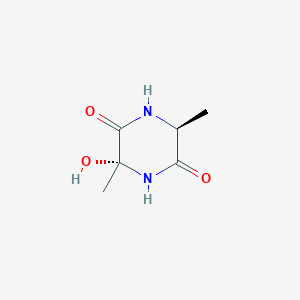
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

